2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid
Description
2-Amino-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is a non-proteinogenic α-amino acid derivative featuring a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and drug design . Its synthesis typically involves regioselective condensation and aza-Michael addition reactions, followed by deprotection and purification steps .
Properties
Molecular Formula |
C7H8F3N3O2 |
|---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
2-amino-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C7H8F3N3O2/c8-7(9,10)4-1-12-13(2-4)3-5(11)6(14)15/h1-2,5H,3,11H2,(H,14,15) |
InChI Key |
CPKORNDDENBRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of 2-amino-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid generally follows a strategy involving the construction of the trifluoromethyl-substituted pyrazole ring, followed by its coupling to an amino acid moiety, typically a propanoic acid derivative. The main synthetic approaches include:
Formation of the 4-(trifluoromethyl)-1H-pyrazole Core:
- This is commonly achieved by cyclocondensation reactions involving hydrazine derivatives and trifluoromethyl ketones or trifluoromethyl-substituted enones.
- For example, trifluoromethyl ketones react with hydrazines under acidic or neutral conditions to yield 4-(trifluoromethyl)-1H-pyrazoles with high regioselectivity.
Attachment to the Propanoic Acid Backbone:
- The pyrazole is then linked to the 2-amino-3-propanoic acid skeleton via nucleophilic substitution or condensation reactions.
- A typical method involves the reaction of 4-(trifluoromethyl)-1H-pyrazole with 2-bromo-3-aminopropanoic acid or its ester derivatives under basic conditions, facilitating nucleophilic substitution at the bromide position by the pyrazole nitrogen.
- Protection and deprotection strategies for the amino group may be employed to improve selectivity and yield (e.g., Boc-protection).
-
- When ester intermediates are used, hydrolysis under acidic or basic conditions converts esters to the free acid.
- Purification by crystallization or chromatography ensures high purity of the final amino acid derivative.
Industrial Scale Preparation
Industrial production adapts the above synthetic routes with optimization for yield, scalability, and purity:
-
- Reaction parameters such as temperature (0–80 °C), solvent polarity, and base strength are optimized.
- Protection/deprotection cycles are minimized or streamlined to reduce costs.
-
- Crystallization of salts or monohydrates of the product is common to enhance stability and purity.
- Chromatographic methods may be used for final polishing.
Reaction Conditions and Reagents
Analytical Characterization Supporting Preparation
The following analytical techniques are essential to verify the structure and purity during and after synthesis:
-
- High-resolution MS confirms molecular weight (typically ~263 g/mol for related trifluoromethyl-pyrazolyl amino acids) and fragmentation consistent with the proposed structure.
-
- Provides definitive stereochemical and conformational information, especially important for chiral centers in the amino acid moiety.
High-Performance Liquid Chromatography (HPLC):
- Used to assess purity and monitor reaction progress, aiming for >95% purity in the final product.
Summary Table of Preparation Methods
Research Findings and Notes
- The trifluoromethyl group at the 4-position of the pyrazole ring enhances the compound's chemical stability and biological activity potential, making precise regioselective synthesis critical.
- The amino acid backbone allows for further derivatization and incorporation into peptides or pharmaceuticals.
- Protection of the amino group during coupling reactions significantly improves yields and reduces side reactions.
- Industrial methods emphasize continuous flow processes to improve scalability and reproducibility.
- Analytical data consistently confirm the successful synthesis of the target compound with high purity and correct stereochemistry.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the trifluoromethyl group can produce corresponding hydrocarbons.
Scientific Research Applications
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Containing α-Amino Acid Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-CF₃ group in the target compound is strongly electron-withdrawing, enhancing stability against oxidative metabolism compared to electron-donating groups like -OCH₃ in 13c .
- Backbone Diversity: Compounds like 13c and 13f incorporate thioxothiazolidinone moieties, which may enhance binding to cysteine proteases or thioredoxin reductase due to sulfur participation .
- Fluorine Positioning : The 2-fluoroethyl group in compound 16 improves blood-brain barrier penetration compared to aromatic fluorine substituents .
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Key Observations:
- Melting Points: Higher melting points (e.g., 13f at 240–242°C) correlate with nitro groups (-NO₂), which increase crystallinity via dipole interactions .
- IR Signatures : The target compound’s absence of a carbonyl group (unlike 13c or 13f) simplifies its IR profile, focusing on C-F stretches (~1100–1200 cm⁻¹) .
- Solubility : Fluorinated alkyl chains (e.g., in 16) improve aqueous solubility compared to aromatic CF₃ groups .
Biological Activity
2-Amino-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a trifluoromethyl group, which is known to enhance pharmacological properties, such as potency and selectivity, in various biological systems.
Research indicates that the biological activity of this compound may be attributed to its interaction with specific receptors and enzymes. For instance, studies have shown that compounds with a similar structure can act as modulators of neurotransmitter systems, particularly those involving glutamate receptors. This modulation can lead to neuroprotective effects and improved cognitive functions .
Antimicrobial Properties
Recent investigations have explored the antimicrobial potential of pyrazole derivatives. In particular, compounds bearing the trifluoromethyl group have demonstrated significant antibacterial and antifungal activities. For example, one study highlighted that derivatives with similar structural motifs exhibited notable inhibition against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
- Neuroprotective Effects : A study examining the neuroprotective properties of related pyrazole compounds indicated that they could reduce neuronal apoptosis through modulation of signaling pathways associated with oxidative stress . This suggests potential therapeutic applications in neurodegenerative diseases.
- Antimicrobial Activity : In a comparative study, several pyrazole derivatives were synthesized and tested for antimicrobial efficacy. Among them, this compound showed promising results against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group has been shown to significantly enhance the biological activity of pyrazole derivatives. SAR studies reveal that modifications at the para position of the phenyl ring can lead to increased potency against specific targets, such as serotonin receptors and bacterial enzymes .
Research Findings Summary Table
Q & A
Q. What are the challenges in correlating in vitro activity with in vivo efficacy for this compound?
- Methodological Answer : Address poor pharmacokinetics (e.g., rapid clearance) by modifying logP via pro-drug strategies (e.g., esterification of the carboxylic acid). Microsomal stability assays (rat/human liver microsomes) and plasma protein binding studies (equilibrium dialysis) guide structural tweaks. In vivo efficacy requires balancing potency with BBB permeability (if targeting CNS pathogens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
